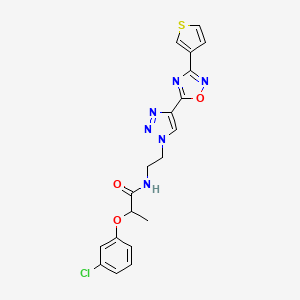![molecular formula C19H16Cl2N2O3S B2405490 N-[1-(3,4-diclorobencil)-6-oxo-1,6-dihidro-3-piridinil]-4-metilbencenosulfonamida CAS No. 339009-18-6](/img/structure/B2405490.png)
N-[1-(3,4-diclorobencil)-6-oxo-1,6-dihidro-3-piridinil]-4-metilbencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H16Cl2N2O3S and its molecular weight is 423.31. The purity is usually 95%.
BenchChem offers high-quality N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Modulación de los receptores sigma
Los receptores sigma juegan papeles esenciales en los procesos celulares, incluyendo la neurotransmisión, la supervivencia celular y la neuroprotección. Los estudios han evaluado la afinidad de este compuesto hacia los receptores sigma-1 y sigma-2. Comprender sus interacciones de unión con estos receptores podría conducir a nuevas estrategias terapéuticas para los trastornos neurológicos y el cáncer .
Química sintética y alquilación
La síntesis del compuesto implica unir una porción de 3,4-diclorobencilo a un átomo de nitrógeno del anillo. Los investigadores han explorado productos regioisómeros utilizando técnicas como los datos de RMN de 13C y la espectroscopia de diferencia de NOE. Investigar sus vías sintéticas y optimizar su producción podría mejorar su disponibilidad para la investigación y el desarrollo .
Modificaciones estructurales para una mayor actividad
Los científicos han explorado modificaciones estructurales de compuestos relacionados para mejorar su actividad biológica. Investigar cómo las sustituciones específicas afectan las propiedades del compuesto podría guiar el diseño racional para una mayor eficacia y una menor toxicidad .
Farmacocinética y metabolismo
Comprender el perfil farmacocinético del compuesto, incluyendo la absorción, distribución, metabolismo y excreción, es crucial para el desarrollo de fármacos. Los investigadores pueden investigar su estabilidad, biodisponibilidad y posibles interacciones con enzimas metabólicas y transportadores .
Investigación sobre el cáncer
Dada su estructura única, el compuesto podría exhibir citotoxicidad selectiva contra las células cancerosas. Los investigadores podrían explorar sus efectos en varios tipos de cáncer, dilucidar su mecanismo de acción y evaluar su potencial como agente anticancerígeno .
Propiedades
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-13-2-6-16(7-3-13)27(25,26)22-15-5-9-19(24)23(12-15)11-14-4-8-17(20)18(21)10-14/h2-10,12,22H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFYVVNIMWRVJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2405410.png)
![N-(2-ethoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2405411.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2405415.png)
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)

![N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide](/img/structure/B2405418.png)
![N-[(1R,2S)-2-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2405421.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2405427.png)

